Benfotiamine

Description

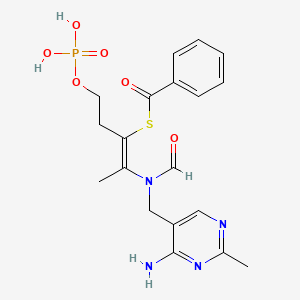

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22457-89-2 | |

| Record name | Benfotiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

benfotiamine synthesis and chemical properties

An In-depth Technical Guide on the Synthesis and Chemical Properties of Benfotiamine

Abstract

This compound (S-benzoylthiamine O-monophosphate) is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1) with significantly higher bioavailability than its water-soluble counterparts.[1][2][3] Developed in Japan in the late 1950s, it is utilized as a medication and dietary supplement, primarily for the management of diabetic complications such as polyneuropathy.[4] Its lipophilicity allows for enhanced penetration of cell membranes, leading to increased intracellular concentrations of thiamine diphosphate (ThDP), the active coenzyme form of thiamine.[1][4] This guide provides a comprehensive technical overview of the synthesis of this compound, its core chemical and physical properties, and the key signaling pathways through which it exerts its therapeutic effects. The information is intended for researchers, chemists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[5][6] It is an S-acyl thiamine derivative, specifically S-benzoylthiamine O-monophosphate.[4][6] Its structure incorporates a thioester linkage and a phosphate group, contributing to its amphiphilic nature.[7] While often described as lipid-soluble, it is more accurately characterized as sparingly soluble in water and most organic solvents, but readily soluble in aqueous media at a pH of 8.0 or higher.[8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| IUPAC Name | S-[2-{--INVALID-LINK--amino}-5-(phosphonooxy)pent-2-en-3-yl] benzenecarbothioate | [4] |

| CAS Number | 22457-89-2 | [4][9] |

| Molecular Formula | C₁₉H₂₃N₄O₆PS | [4][9] |

| Molecular Weight | 466.45 g/mol | [4][9][10] |

| Appearance | White to almost white crystalline powder/solid | [5][6][9] |

| Melting Point | >165°C (decomposition)[6][9][11], 192°C (decomposition)[5] | [5][6][9][11] |

| Solubility | Water: Very low solubility[4], sparingly soluble at pH < 8.0[8], <2.3 mg/mL[12] | [4][8][12] |

| DMSO: Soluble[9], slightly soluble[13][14], <4.66 mg/mL[12] | [9][12][13][14] | |

| Ethanol: <2.83 mg/mL | [12] | |

| 0.1 M NH₄OH: ~1 mg/mL | [13][14] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |[6][9][11] |

Synthesis of this compound

The large-scale synthesis of this compound is typically a two-step process that starts from thiamine (Vitamin B1), usually in the form of thiamine chloride hydrochloride or thiamine nitrate.[15][16] The methodology involves an initial phosphorylation of thiamine to produce thiamine monophosphate (TMP) as a key intermediate, followed by a benzoylation step that involves the opening of the thiazole ring.[15][17][18]

Experimental Protocols

Detailed methodologies vary across different patented processes, often optimizing for yield, purity, and industrial scalability.[16][17][19] The primary differences lie in the choice of phosphorylating agent and the specific reaction conditions.

Protocol A: Phosphorylation using Phosphorus Oxychloride (POCl₃)

This method is widely cited and involves the reaction of thiamine with phosphorus oxychloride to form a phosphorthiamine solution.[17][18]

-

Phosphorylation:

-

Phosphorus oxychloride (e.g., 15.33g, 0.1 mol) is added to water (e.g., 10.8 mL) in an ice bath and stirred for approximately 30 minutes.[17][18]

-

Thiamine (e.g., 26.53g, 0.1 mol) is added to the phosphorylation reagent in batches.[17][18]

-

The mixture is heated to a controlled temperature (e.g., 50-70°C) and stirred for several hours (e.g., 2 hours) to complete the phosphorylation.[17] The reaction yields a solution containing thiamine monophosphate.[17]

-

-

Ring Opening and Benzoylation:

-

The resulting phosphorthiamine solution is cooled to room temperature.[17]

-

The pH of the solution is adjusted to alkaline (pH 8-9) using a base, typically a 15% sodium hydroxide (NaOH) solution.[17] This step facilitates the opening of the thiazole ring.

-

Benzoyl chloride (e.g., 28.11g, 0.2 mol) is added while maintaining a low temperature (0-5°C) and stable pH.[17][18]

-

The reaction is stirred until the pH stabilizes, and then for an additional hour.[17]

-

-

Isolation and Purification:

-

The pH of the solution is adjusted to 3.5-4.0 with an acid (e.g., 6N HCl) to precipitate the crude this compound.[15][17]

-

The resulting white solid is collected via suction filtration.[17]

-

Purification is performed by recrystallization from a solvent mixture such as methanol/water to yield high-purity this compound.[15]

-

Protocol B: Phosphorylation using Polyphosphoric Acid (PPA)

An alternative industrial method uses polyphosphoric acid as both a reagent and a solvent.[19]

-

Phosphorylation:

-

Hydrolysis and Extraction:

-

Benzoylation and Isolation:

-

The aqueous phase containing TMP is treated with a solvent like methanol to precipitate the crude intermediate, which is then isolated.[19]

-

The crude TMP is re-slurried in water, cooled to 0-5°C, and the pH is adjusted to strongly alkaline (pH 9.0-13.0) with liquid alkali.[19]

-

Benzoyl chloride is added dropwise at 10-25°C.[19]

-

After the reaction, the solution is filtered, and the filtrate's pH is adjusted to 3.5-4.0 to precipitate the final this compound product.[19]

-

Table 2: Summary of this compound Synthesis Protocols and Yields

| Method | Phosphorylating Agent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Protocol 1 | Phosphorus Oxychloride (POCl₃) | Phosphorylation at 70°C; Benzoylation at 0-5°C, pH 8-9 | 84.7% | [17] |

| Protocol 2 | Phosphorus Oxychloride (POCl₃) | Phosphorylation at 50°C; Benzoylation at 0-5°C, pH 8-9 | 71.9% | [18] |

| Protocol 3 | Polyphosphoric Acid (PPA) | Phosphorylation at 100-120°C; Benzoylation at 10-25°C, pH 9-11 | 81.2% | [19] |

| One-Step | Polyphosphoric Acid | Direct benzoylation of TMP filtrate without isolation | >65% |[20] |

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and hydrolyzed in the liver to release thiamine.[4] Its higher bioavailability leads to greater intracellular levels of thiamine diphosphate (ThDP), the biologically active form.[1][4] ThDP is a critical coenzyme for several key enzymes in metabolic pathways.[21][22]

The primary mechanism of this compound in mitigating hyperglycemic damage is through the activation of the ThDP-dependent enzyme Transketolase .[2][8] Transketolase is a key enzyme in the pentose phosphate pathway (PPP).[2][21] By enhancing transketolase activity, this compound helps to divert excess upstream glycolytic metabolites, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the PPP.[8][23] This action effectively inhibits three major pathogenic pathways of hyperglycemia-induced vascular damage:

-

The Advanced Glycation End Product (AGE) Formation Pathway: By reducing the levels of glyceraldehyde-3-phosphate, this compound inhibits the formation of AGEs, which are implicated in diabetic vascular complications.[1][24]

-

The Hexosamine Pathway: Diversion of fructose-6-phosphate helps to downregulate this pathway.[1][8]

-

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway: Reduction of glyceraldehyde-3-phosphate levels leads to decreased formation of DAG and subsequent activation of PKC.[1][8]

Additional research suggests this compound may also exert protective effects through other signaling pathways, including:

-

Nrf2/ARE Pathway: this compound and its metabolites may stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, upregulating the expression of multiple antioxidative enzymes.[1]

-

GSK-3β Inhibition: It has been shown to suppress the activity of glycogen synthase kinase-3β (GSK-3β), a pathway implicated in conditions like Alzheimer's disease.[1][24]

Analytical Methods for Characterization

The quality control and characterization of this compound in bulk form and pharmaceutical dosages are predominantly performed using high-performance liquid chromatography (HPLC).[25][26] Several validated reverse-phase HPLC (RP-HPLC) methods have been developed for its estimation.[25]

Table 3: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 4.6mm x 150mm, 5µ) | [27] |

| Mobile Phase | Buffer: Methanol (80:20 v/v) | [27] |

| (Buffer: 1.17 g/L 1-Octane sulfonic acid sodium salt + 10 mL Triethylamine in 1L water, pH 2.0 with orthophosphoric acid) | [27] | |

| Flow Rate | 1.0 mL/min | [27] |

| Detection | UV at 244 nm or 245 nm | [27] |

| Injection Volume | 10 µL | [27] |

| Column Temp | 40°C | [27] |

| Retention Time | ~2.74 min | |

Other analytical techniques used for characterization include UV-Vis spectrophotometry (absorption maxima at ~245 nm) and spectroscopic methods like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for structural elucidation and impurity profiling.[17][26][28]

Conclusion

This compound is a therapeutically important derivative of thiamine, distinguished by its enhanced bioavailability. Its synthesis from thiamine is a well-established, multi-step process that has been optimized for large-scale industrial production. The chemical properties of this compound, particularly its solubility profile, are key to its formulation and physiological absorption. The primary mechanism of action, centered on the activation of transketolase, provides a strong biochemical basis for its use in preventing and treating complications arising from hyperglycemia. The availability of robust analytical methods ensures the quality and purity of the final drug product, supporting its continued use and further research in clinical applications.

References

- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - zebpharma [zebpharma.com]

- 6. This compound, CAS No. 22457-89-2 - iChemical [ichemical.com]

- 7. This compound | 22457-89-2 [chemicalbook.com]

- 8. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. This compound | C19H23N4O6PS | CID 3032771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. parchem.com [parchem.com]

- 12. raybiotech.com [raybiotech.com]

- 13. caymanchem.com [caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN104418889A - New this compound synthesis method - Google Patents [patents.google.com]

- 17. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN102911208A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 19. CN103772432A - Production method of this compound - Google Patents [patents.google.com]

- 20. globethesis.com [globethesis.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. news-medical.net [news-medical.net]

- 25. [PDF] “ ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound : REVIEW ” | Semantic Scholar [semanticscholar.org]

- 26. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 27. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 28. ajpaonline.com [ajpaonline.com]

The Core Mechanism of Action of Benfotiamine in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. Its enhanced bioavailability compared to thiamine allows for greater penetration into neuronal cells, where it is converted to the active coenzyme thiamine pyrophosphate (TPP).[1][2] This guide delineates the core molecular pathways through which this compound exerts its therapeutic effects, focusing on its pivotal role in glucose metabolism, mitigation of glycation-induced damage, and suppression of inflammatory and oxidative stress signaling cascades. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: Enhanced Bioavailability and Intracellular Conversion

Unlike the water-soluble thiamine, this compound's lipophilic nature facilitates its passive diffusion across cell membranes, leading to significantly higher intracellular concentrations of thiamine and its active metabolites.[1][2] Once inside the neuron, this compound is dephosphorylated to S-benzoylthiamine, which is then hydrolyzed to thiamine. Subsequently, thiamine is pyrophosphorylated to form thiamine pyrophosphate (TPP), the biologically active form that serves as a critical cofactor for several key enzymes in cellular metabolism.[2]

Central Mechanism: Activation of the Pentose Phosphate Pathway via Transketolase

The primary and most well-established mechanism of this compound's action is the activation of the enzyme transketolase.[2][3] Transketolase is a TPP-dependent enzyme that functions as a crucial component of the non-oxidative branch of the pentose phosphate pathway (PPP).

By enhancing transketolase activity, this compound redirects excess glycolytic intermediates, namely fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P), away from detrimental metabolic pathways and into the PPP.[3][4] This shunting mechanism has profound downstream consequences for neuronal health, particularly under conditions of hyperglycemic stress.

Visualization of this compound's Core Metabolic Action

Caption: this compound activates transketolase, redirecting glycolytic intermediates to the PPP.

Inhibition of Advanced Glycation End Product (AGE) Formation

One of the most significant consequences of hyperglycemia in neuronal cells is the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end products (AGEs).[1][5] AGEs contribute to neuronal dysfunction by promoting oxidative stress, inflammation, and cross-linking of essential proteins.[1][6]

This compound effectively inhibits the formation of AGEs by reducing the intracellular concentration of their precursors, G3P and F6P.[3][4] By activating transketolase, this compound diverts these molecules into the PPP, thus decreasing the substrate pool available for glycation reactions.[3]

Quantitative Data: this compound's Effect on AGEs

| Study Model | Treatment | Parameter Measured | Result | Reference |

| Human Endothelial Cells (in high glucose) | 50 µM this compound | AGE Production | Reduced from 160% of normal to levels found in healthy glucose-exposed cells. | [5] |

| Diabetic Rats | This compound | Neural Imidazole-type AGEs | Decreased formation. | [4] |

| P301S Tauopathy Mouse Model | Chronic this compound | AGE Accumulation | Decreased accumulation in the cerebral cortex and hippocampus. | [7] |

Anti-inflammatory Mechanism: Suppression of NF-κB Signaling

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and diabetic neuropathy. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[4][7] It has been shown to prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of inflammatory target genes.[4][8]

Visualization of this compound's Anti-inflammatory Pathway

Caption: this compound inhibits NF-κB activation and nuclear translocation.

Quantitative Data: this compound's Anti-inflammatory Effects

| Study Model | Treatment | Parameter Measured | Result | Reference |

| LPS-stimulated BV-2 Microglia | 50-250 µM this compound | TNF-α and IL-6 Production | Significantly decreased. | [8] |

| LPS-stimulated BV-2 Microglia | 50-250 µM this compound | IL-10 (anti-inflammatory) Production | Increased. | [8] |

| Transgenic Tauopathy Mouse Model | This compound | Expression of iNOS, COX-2, TNF-α, IL-1β, NF-κB p65 | Reduced expression. | [4] |

Attenuation of Oxidative Stress

Oxidative stress is a common downstream consequence of hyperglycemia and neuroinflammation, leading to neuronal damage and death. This compound mitigates oxidative stress through several interconnected mechanisms:

-

Enhanced NADPH Production: By activating the PPP, this compound increases the production of NADPH.[2] NADPH is an essential reducing equivalent required by glutathione reductase to regenerate reduced glutathione (GSH), a primary intracellular antioxidant.[2]

-

Activation of Nrf2/ARE Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4][9] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes.[10]

-

Direct Antioxidant Effects: Some studies suggest that this compound may also possess direct free radical scavenging properties, independent of its effects on transketolase or Nrf2.[11][12]

Modulation of Other Key Signaling Pathways

Beyond its primary effects on the PPP and NF-κB, research indicates that this compound can influence other signaling cascades relevant to neuronal health:

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: this compound has been shown to suppress the activity of GSK-3β.[4][13] Overactivity of GSK-3β is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease, and in impaired insulin signaling.[13][14]

-

PI3K/Akt Pathway: Evidence suggests that this compound may promote neuronal survival by stimulating the PI3K/Akt signaling pathway, which is a key regulator of cell growth and survival.[7][14]

Experimental Protocols

Measurement of Transketolase Activity

The erythrocyte transketolase activity coefficient (ETKAC) assay is a functional test for thiamine status and can be used to assess the biochemical effect of this compound.[15][16]

-

Principle: The assay measures the activity of transketolase in erythrocyte lysates both with (stimulated) and without (basal) the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETKAC) reflects the degree of TPP saturation of the enzyme. A lower ETKAC indicates better thiamine status.

-

Methodology:

-

Sample Preparation: Collect whole blood in EDTA or heparin tubes. Prepare erythrocyte hemolysates by washing red blood cells with saline and then lysing them.[17]

-

Reaction Mixture: The assay typically uses a coupled enzymatic reaction. The products of the transketolase reaction (sedoheptulose-7-phosphate and G3P) are converted through a series of steps that ultimately lead to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured over time to determine the reaction rate.

-

Calculation:

-

Basal activity is measured without added TPP.

-

Stimulated activity is measured with saturating concentrations of TPP added to the reaction mixture.

-

ETKAC = Stimulated Activity / Basal Activity.

-

-

-

Reference: A detailed step-by-step protocol for the ETKAC assay has been published and aims to facilitate harmonization between laboratories.[15][16][18]

Quantification of Advanced Glycation End Products (AGEs)

Several methods exist for the quantification of AGEs in neuronal cell cultures or tissue homogenates.

-

Principle: These methods aim to detect and quantify specific AGEs (e.g., carboxymethyl-lysine, CML) or the total AGE burden.

-

Methodologies:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a common immunochemical method that uses antibodies specific to certain AGEs (like CML) for detection and quantification.[19][20] Commercial kits are widely available.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard analytical method for the precise identification and quantification of specific AGEs.[19][21] It offers high sensitivity and specificity but requires specialized equipment.

-

Fluorescence Spectroscopy: Some AGEs are fluorescent. This property can be used to estimate the total fluorescent AGE content in a sample, often by measuring fluorescence at an excitation/emission of ~370/440 nm.[19][20] Skin autofluorescence is a non-invasive clinical application of this principle.[21]

-

-

Reference: A multi-tiered detection system guideline proposes using fluorescence for total AGEs and HPLC-MS/MS or GC-MS for specific non-fluorescent AGEs and their precursors.[22]

Assays for NF-κB Activation in Neuronal Cells

Assessing the inhibitory effect of this compound on NF-κB activation involves measuring key events in the signaling cascade.

-

Principle: These assays quantify the translocation of NF-κB subunits (typically p65) to the nucleus or the DNA-binding activity of NF-κB.

-

Methodologies:

-

Immunofluorescence/Immunocytochemistry: This microscopic technique uses an antibody against the p65 subunit to visualize its subcellular localization. A shift from cytoplasmic to nuclear staining upon stimulation (and its inhibition by this compound) provides a qualitative and quantifiable measure of activation.[23][24][25]

-

Western Blotting of Nuclear Extracts: Neuronal cells are fractionated to separate cytoplasmic and nuclear components. The amount of p65 in the nuclear fraction is then quantified by Western blotting, providing a semi-quantitative measure of translocation.[23][25]

-

Electrophoretic Mobility Shift Assay (EMSA): This technique detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence. It is a sensitive method for assessing DNA-binding activity.[23][24]

-

Transcription Factor DNA-Binding ELISA: Commercial ELISA-based kits (e.g., TransAM®) are available to quantify the binding of active NF-κB from nuclear extracts to an oligonucleotide-coated plate, offering a high-throughput alternative to EMSA.[26]

-

IKK Kinase Assay: This in vitro assay measures the activity of the IκB kinase (IKK) complex, which is upstream of NF-κB activation. IKK complexes are immunoprecipitated and their ability to phosphorylate an IκBα substrate is measured.[27]

-

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is robust and multifaceted, centered on the strategic activation of transketolase. This single enzymatic boost initiates a cascade of beneficial effects, including the inhibition of toxic glycation, suppression of key inflammatory pathways like NF-κB, and a reduction in oxidative stress. These core actions are further supported by its ability to modulate other neuroprotective signaling pathways.

For drug development professionals, this compound represents a compelling molecule with a strong safety profile and a mechanism that targets fundamental pathological processes common to diabetic neuropathy and several neurodegenerative disorders. Future research should focus on further elucidating the interplay between its various mechanisms, optimizing its delivery to the central nervous system, and conducting large-scale clinical trials to validate its therapeutic efficacy in a broader range of neurological conditions. The detailed understanding of its molecular pharmacology, as outlined in this guide, provides a solid foundation for these next steps.

References

- 1. news-medical.net [news-medical.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Spotlight on this compound | Designs for Health [casi.org]

- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Against Glycation and High Blood Sugar with this compound part 1 [extrasupplements.com]

- 6. This compound And Glycation - Life Extension [lifeextension.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Thiamine and this compound prevent stress-induced suppression of hippocampal neurogenesis in mice exposed to predation without affecting brain thiamine diphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. researchgate.net [researchgate.net]

- 16. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status [repository.cam.ac.uk]

- 19. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Benfotiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), has garnered significant interest in the scientific community due to its enhanced bioavailability compared to the water-soluble thiamine hydrochloride.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical research.

This compound's lipophilic nature allows it to penetrate cell membranes more easily than thiamine, leading to higher plasma and tissue concentrations of thiamine and its active metabolite, thiamine diphosphate (TDP).[4][5][6] This superior absorption profile is central to its therapeutic potential in conditions associated with thiamine deficiency or dysfunction, such as diabetic neuropathy and other neurodegenerative diseases.[1][7][8]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several clinical studies. Following oral administration, this compound is dephosphorylated in the intestinal mucosa to form S-benzoylthiamine, which is then absorbed and subsequently hydrolyzed to thiamine in the liver and erythrocytes.[1][9] This process results in a significant increase in the systemic availability of thiamine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of thiamine and its metabolites following the oral administration of this compound and thiamine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of Thiamine in Plasma after Single Oral Doses of this compound vs. Thiamine Hydrochloride

| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) | Reference |

| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 | [10] |

| Tmax (h) | 1.0 - 2.0 | - | [11][12] |

| AUC0-24 (μg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 | [10] |

| AUC0-∞ (μg·h·L⁻¹) | 1837.3 ± 466.5 | 195.8 ± 96.6 | [10] |

| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 | [10] |

| CL/F (L/h) | 172.3 ± 39.2 | 1831.7 ± 705.0 | [10] |

| Vd/F (L) | 627.9 ± 131.8 | 5419.1 ± 3586.6 | [10] |

Table 2: Bioavailability of Thiamine and Thiamine Diphosphate (TDP) from this compound Compared to Thiamine Hydrochloride

| Analyte | Relative Bioavailability (%) | Reference |

| Thiamine (Plasma) | 1147.3 ± 490.3 | [6][13] |

| Thiamine Diphosphate (Erythrocytes) | 195.8 ± 33.8 | [6][13] |

| Thiamine (Overall) | Approx. 3.6 times higher | [2][3] |

| Thiamine (Overall) | Approx. 5 times higher plasma levels | [2][3][4] |

Table 3: Pharmacokinetic Parameters of Thiamine and its Metabolites after Single Ascending Doses (SAD) of this compound

| Dose | Analyte | Tmax (h) (median) |

| 150-1200 mg | Thiamine (TM) | 1.0 - 2.0 |

| Thiamine Monophosphate (TMP) | 3.5 - 8.0 | |

| Thiamine Diphosphate (TDP) | 8.0 - 24.0 | |

| Reference:[11][12] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.

Study 1: Bioavailability Assessment of this compound vs. Thiamine Hydrochloride

-

Study Design: A randomized, crossover study.[10]

-

Participants: 20 healthy male volunteers.[10]

-

Dosing Regimen: Subjects received a single oral dose of 300 mg this compound or 220 mg thiamine hydrochloride.[10]

-

Sample Collection: Blood samples were collected at various time points, and 24-hour urine samples were also collected post-administration.[10]

-

Analytical Method: The concentrations of thiamine and thiamine diphosphate in plasma and erythrocytes were determined using High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu).[10] Pharmacokinetic parameters were calculated using the WinNonlin program.[10]

Study 2: Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of this compound

-

Study Design: Two randomized, double-blind, placebo-controlled, phase I trials (Single Ascending Dose - SAD and Multiple Ascending Dose - MAD).[11][12]

-

Dosing Regimen:

-

SAD Study: Subjects were enrolled into one of five cohorts receiving single doses of 150 mg, 300 mg, 600 mg, 900 mg, or 1200 mg of this compound or a placebo.[11][12]

-

MAD Study: Subjects were enrolled in three cohorts receiving 150 mg, 300 mg, or 600 mg of this compound or placebo. Dosing was once daily on day 1 and twice daily from day 4 to day 9, with a final single dose on the morning of day 10.[11]

-

-

Sample Collection: Pharmacokinetic sampling was conducted for 48 hours after dosing.[11]

-

Analytical Method: Pharmacokinetic parameters for thiamine (TM), thiamine monophosphate (TMP), and thiamine diphosphate (TDP) were calculated using non-compartmental methods with Phoenix WinNonlin software.[11] Baseline-adjusted concentrations were calculated to account for endogenous levels.[11]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active form, thiamine diphosphate.

Signaling Pathways Influenced by this compound

Caption: this compound's mechanism of action in mitigating hyperglycemic damage.

Experimental Workflow for a this compound Pharmacokinetic Study

Caption: A typical experimental workflow for a clinical pharmacokinetic study of this compound.

Conclusion

The available evidence strongly supports the superior bioavailability of this compound compared to water-soluble thiamine salts.[2][13][14] Its unique absorption and metabolic pathway lead to significantly higher and more sustained plasma and tissue concentrations of thiamine and its active metabolites. This enhanced pharmacokinetic profile is the foundation for its therapeutic application in various clinical settings, particularly in the management of diabetic complications. The detailed experimental protocols and visualized workflows provided in this guide offer a practical framework for researchers and drug development professionals to design and interpret future studies on this compound and other lipid-soluble thiamine derivatives. Further research, including large-scale clinical trials, will continue to elucidate the full therapeutic potential of this promising compound.[1]

References

- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. realhealthproducts.com [realhealthproducts.com]

- 3. Pharmacokinetics of thiamine derivatives especially of this compound. | Semantic Scholar [semanticscholar.org]

- 4. clinikally.com [clinikally.com]

- 5. This compound vs. Thiamine: What's the Difference? - Life Extension [lifeextension.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiamine and this compound: Focus on their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]

- 11. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Benfotiamine

Abstract: this compound, a synthetic S-acyl derivative of thiamine (Vitamin B1), exhibits significantly enhanced bioavailability compared to its water-soluble counterpart, thiamine hydrochloride. This attribute has positioned it as a therapeutic agent of interest, particularly in mitigating the downstream complications of hyperglycemia, such as diabetic neuropathy, nephropathy, and retinopathy. This technical guide provides a comprehensive overview of the cellular uptake, metabolic pathways, and pharmacokinetic profile of this compound. It details the enzymatic processes governing its conversion to the biologically active coenzyme thiamine diphosphate (ThDP) and elucidates its primary mechanism of action: the activation of the enzyme transketolase. This guide synthesizes quantitative data from key studies, outlines common experimental protocols for its analysis, and provides visual representations of its metabolic and signaling pathways to support advanced research and development.

Cellular Uptake and Intestinal Absorption

This compound (S-benzoylthiamine-O-monophosphate) is a prodrug designed for superior absorption. Unlike water-soluble thiamine, which relies on rate-limited, carrier-mediated transport (ThTR1 and ThTR2) in the small intestine, this compound leverages its lipophilic properties for more efficient uptake.[1]

The absorption process is a multi-step mechanism:

-

Dephosphorylation: Following oral administration, this compound reaches the small intestine where it undergoes dephosphorylation by ecto-alkaline phosphatases located on the brush border of intestinal mucosal cells.[1][2][3][4] This enzymatic action removes the phosphate group, converting this compound into S-benzoylthiamine.[1][2]

-

Passive Diffusion: S-benzoylthiamine is a lipophilic molecule that readily passes through the apical membrane of intestinal and endothelial cells via passive diffusion, bypassing the saturable transport systems used by thiamine.[1][2][5][6] This characteristic is a primary contributor to its high bioavailability.

-

Entry into Circulation: After crossing the intestinal epithelium, S-benzoylthiamine enters the bloodstream.[1][2]

It is a common misconception that this compound itself is lipid-soluble and diffuses through membranes; rather, it is its dephosphorylated metabolite, S-benzoylthiamine, that possesses this key property.[1][2][7] this compound as a monophosphate is practically insoluble in water and organic solvents.[1][2][4]

Metabolism of this compound

Once S-benzoylthiamine is in circulation, it is metabolized to thiamine, which is then converted into its biologically active forms.

-

Conversion to Thiamine: A significant portion of S-benzoylthiamine is taken up by erythrocytes and the liver.[1][2][4] Within these cells, thioesterases hydrolyze the S-benzoyl bond, releasing free thiamine and benzoic acid.[1] The conversion in erythrocytes may also involve a non-enzymatic transfer of the S-benzoyl group to the sulfhydryl groups of glutathione.[2]

-

Phosphorylation to Active Coenzymes: Free thiamine has no direct biological activity.[1] It must be phosphorylated to become a functional coenzyme. This occurs via the enzyme thiamine pyrophosphokinase , which converts thiamine into its primary active form, thiamine diphosphate (ThDP) , also known as thiamine pyrophosphate (TPP).[1][8] Thiamine can also be converted to thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP).[1][9]

The overall metabolic pathway from oral administration to the active coenzyme is summarized in the diagram below.

Pharmacokinetics and Bioavailability

This compound administration leads to a significant increase in plasma and tissue concentrations of thiamine and its phosphates compared to equivalent doses of thiamine hydrochloride.

Bioavailability Data

Clinical studies have consistently demonstrated the superior bioavailability of this compound. The lipid-soluble nature of its intermediate metabolite, S-benzoylthiamine, allows it to achieve higher concentrations in the blood and tissues.[5]

| Parameter | This compound vs. Thiamine HCl | Reference |

| Plasma Thiamine Concentration | ~5 times higher | [1][10] |

| Relative Bioavailability (Plasma Thiamine) | 1147.3 ± 490.3% | [9][11] |

| Relative Bioavailability (Erythrocyte ThDP) | 195.8 ± 33.8% | [9][11] |

| Maximum Bioavailability | ~3.6 times higher | [10] |

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy human subjects have characterized the absorption and metabolic conversion timeline of orally administered this compound.

| Analyte | Median Tmax (Time to Peak Concentration) | Reference |

| Thiamine (TM) | 1.0 - 2.0 hours | [12][13] |

| Thiamine Monophosphate (TMP) | 3.5 - 8.0 hours | [1][12][13] |

| Thiamine Diphosphate (TDP) | 8.0 - 24.0 hours | [1][12][13] |

The staggered Tmax values reflect the sequential metabolic conversion from the parent compound to free thiamine and its subsequent phosphorylation into ThMP and the active ThDP form.[1][12]

Core Mechanism of Action: Transketolase Activation

The primary therapeutic effects of this compound, especially in hyperglycemic conditions, are attributed to its ability to boost the activity of the enzyme transketolase .[8][14] Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and requires ThDP as a coenzyme.[1][8]

In states of high blood glucose, the increased glycolytic flux leads to an accumulation of the intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P).[1][15] These metabolites are shunted into pathogenic pathways that cause vascular damage. By increasing intracellular ThDP levels, this compound enhances transketolase activity, which diverts F6P and GA3P away from these damaging pathways and into the benign pentose phosphate pathway.[1][14][15]

This mechanism effectively inhibits three major pathways of hyperglycemic damage:

-

The Advanced Glycation End-product (AGE) Formation Pathway: Reduces the formation of methylglyoxal, a key precursor to AGEs.[8][16][17]

-

The Hexosamine Pathway: Reduces the substrate (F6P) availability for this pathway.[1][15]

-

The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: Reduces the substrate (GA3P) availability for DAG synthesis.[1][15]

Beyond transketolase activation, this compound and its metabolites have been shown to exert other protective effects, including activating the Nrf2/ARE antioxidant response pathway and inhibiting NF-κB-mediated inflammation and glycogen synthase kinase-3β (GSK-3β).[1][17][18]

Experimental Protocols and Methodologies

The investigation of this compound's pharmacokinetics and metabolism relies on established bioanalytical techniques.

Pharmacokinetic Studies

A common approach to evaluate the safety and pharmacokinetics of this compound in humans is through randomized, double-blind, placebo-controlled trials.[12][13]

-

Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are employed. In SAD studies, cohorts of healthy subjects receive a single dose of this compound at escalating concentrations (e.g., 150 mg to 1200 mg).[12][13] In MAD studies, subjects receive repeated doses over a set period (e.g., twice daily for 7-10 days).[12][13]

-

Sample Collection: Blood samples (plasma, whole blood, erythrocytes) and urine samples are collected at predetermined time points pre- and post-dosing (e.g., up to 48 hours post-dose).[9][12]

-

Analyte Quantification: Concentrations of thiamine, ThMP, and ThDP in biological matrices are measured. Hippuric acid, a byproduct of this compound metabolism, may also be measured in urine.[9]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) are calculated using non-compartmental methods.[12]

Bioanalytical Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying this compound, thiamine, and its phosphorylated metabolites.

-

Method: A typical method involves an HPLC system coupled with an ultraviolet (UV) or fluorescence detector.[11][19]

-

Sample Preparation: Protein precipitation is often used to extract the analytes from plasma or erythrocyte lysates. An enzymatic conversion step (e.g., using acid phosphatase) may be required to convert phosphorylated forms to free thiamine for detection.

-

Chromatography: A C18 reversed-phase column is commonly used.[19] The mobile phase is typically a buffered aqueous solution with an organic modifier like methanol, run in an isocratic or gradient elution mode.[19] For example, a patent describes a gradient elution method using a sodium heptanesulfonate solution as mobile phase A and methanol as mobile phase B.[19]

-

Detection: Thiamine can be detected by UV absorbance (e.g., at 244 nm) or more sensitively by fluorescence detection after pre- or post-column derivatization to form thiochrome.[19]

Conclusion

This compound's unique metabolic pathway, initiated by intestinal dephosphorylation to the lipophilic S-benzoylthiamine, enables its superior absorption and bioavailability compared to standard thiamine. Its subsequent conversion to ThDP and the resulting activation of transketolase provide a robust mechanism for mitigating the metabolic imbalances and cellular damage induced by hyperglycemia. The well-characterized pharmacokinetic profile and established analytical methods provide a solid foundation for further research into its therapeutic applications in metabolic and neurodegenerative disorders. Drug development professionals can leverage this understanding to optimize dosing strategies and explore novel therapeutic combinations.

References

- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. clinikally.com [clinikally.com]

- 6. This compound Supplementation Increases Thiamine in Muscle of Endurance-Trained Mice and Affects the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective role of this compound, a fat soluble vitamin B1 analogue, in the lipopolysaccharide–induced cytotoxic signals in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound And Glycation - Life Extension [lifeextension.com]

- 17. news-medical.net [news-medical.net]

- 18. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN112611819A - Method for measuring related substances in this compound raw material and preparation thereof - Google Patents [patents.google.com]

Benfotiamine's Role in Attenuating Advanced Glycation End Product Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent in mitigating the detrimental effects of AGEs. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound inhibits AGE formation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: The Challenge of Advanced Glycation End Products

The formation of advanced glycation end products (AGEs) is a natural consequence of metabolic processes, but their accumulation is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1][2] This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product. Subsequent complex reactions involving oxidation, dehydration, and condensation lead to the irreversible formation of AGEs. These products can cross-link proteins, altering their structure and function, and can also interact with the receptor for advanced glycation end products (RAGE), triggering a cascade of inflammatory and oxidative stress responses.[3] Consequently, the inhibition of AGE formation represents a critical therapeutic target for preventing or slowing the progression of diabetic complications and other age-related pathologies.

Mechanism of Action: How this compound Intervenes

This compound's primary mechanism of action in reducing AGE formation lies in its ability to activate the enzyme transketolase.[2][4][5] As a lipid-soluble precursor of thiamine pyrophosphate (TPP), a crucial coenzyme for transketolase, this compound exhibits superior bioavailability compared to water-soluble thiamine.[2][4]

Upon administration, this compound is dephosphorylated to S-benzoylthiamine, which readily crosses cell membranes.[6] Intracellularly, it is converted to thiamine and then phosphorylated to TPP.[4][6] The increased availability of TPP enhances the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[2][4][5]

This activation of transketolase diverts the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P), which are precursors for AGE formation, into the PPP.[5][6][7] By shunting these precursors away from the pathways leading to AGE synthesis, this compound effectively reduces the intracellular concentration of potent AGE precursors like methylglyoxal (MG), a highly reactive dicarbonyl compound.[8][9]

Furthermore, this compound has been shown to inhibit three major biochemical pathways implicated in hyperglycemic vascular damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its efficacy.

Caption: Mechanism of this compound in reducing AGE precursors.

Caption: Generalized experimental workflow for clinical trials.

Quantitative Data from Key Studies

The efficacy of this compound in reducing AGEs has been investigated in various preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Intracellular AGEs in Type 1 Diabetic Patients

| Parameter | Before Treatment | After 28 Days of this compound (600 mg/day) | % Reduction | p-value |

| Nε-(carboxymethyl)lysine (CML) | - | - | 40% | <0.05 |

| Methylglyoxal-derived AGEs | - | - | ~70% | <0.05 |

| HbA1c | 7.18% | No significant change | - | NS |

Data from a study on 6 Type 1 diabetic patients.[8] Note: Specific baseline and post-treatment values for AGEs were not provided in the source material, only the percentage reduction.

Table 2: Effect of this compound on AGEs and Biomarkers in a Phase IIa Alzheimer's Disease Trial

| Parameter | This compound Group (12 months) | Placebo Group (12 months) | p-value |

| Change in Blood AGEs | Significantly reduced increase | Increase | 0.044 |

| Change in ADAS-Cog Score | 43% lower increase (less decline) | - | 0.125 |

| Change in CDR Score | 77% lower worsening | - | 0.034 |

Data from a 12-month, randomized, placebo-controlled trial in patients with amnestic mild cognitive impairment or mild dementia due to Alzheimer's disease.[10]

Table 3: Clinical Trial of this compound in Type 2 Diabetes with Nephropathy (12 weeks)

| Parameter | This compound Group (900 mg/day) | Placebo Group | Outcome |

| Plasma AGEs (CML, CEL, MG-H1) | No significant change | No significant change | No significant reduction |

| Urinary AGEs (CML, CEL, MG-H1) | No significant change | No significant change | No significant reduction |

| Markers of Endothelial Dysfunction | No significant change | No significant change | No significant reduction |

| Markers of Low-Grade Inflammation | No significant change | No significant change | No significant reduction |

Data from a 12-week, randomized, placebo-controlled trial in patients with type 2 diabetes and nephropathy.[11][12] This study highlights that the effects of this compound on circulating AGEs may vary depending on the patient population and duration of treatment.

Table 4: Effect of this compound on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells

| Condition | Transketolase Activity (nmol per min per mg protein) |

| 5 mM Glucose | ~12.3 |

| 30 mM Glucose | ~12.3 |

| 30 mM Glucose + 50 µM this compound | ~55.9 |

| 30 mM Glucose + 100 µM this compound | ~48.0 |

Data from an in vitro study demonstrating a significant increase in transketolase activity with this compound treatment in a high-glucose environment.[13][14]

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

Measurement of Advanced Glycation End Products (AGEs)

Objective: To quantify the levels of specific AGEs in biological samples (plasma, urine, or cell lysates).

Methodology (as per the BenfoTeam clinical trial protocol): [15]

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA tubes and plasma by centrifugation.

-

Collect 24-hour urine samples.

-

Store all samples at -80°C until analysis.

-

-

Quantification by Mass Spectrometry:

-

Four specific AGEs are quantified: Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), pentosidine, and methylglyoxal-derived hydroimidazolone (MG-H1).

-

Proteins in the samples are precipitated and then hydrolyzed to release the AGE-modified amino acids.

-

The hydrolysates are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Stable isotope-labeled internal standards for each AGE are used for accurate quantification.

-

Results are typically expressed as nmol/mmol of the parent amino acid (e.g., lysine for CML and CEL).

-

Alternative Method (ELISA):

-

Commercially available enzyme-linked immunosorbent assay (ELISA) kits can be used for the quantification of total or specific AGEs (e.g., CML).

-

This method relies on the specific binding of an antibody to the target AGE.

-

The assay is typically performed in a 96-well plate format and the signal is read using a microplate reader.

Measurement of Transketolase Activity

Objective: To assess the enzymatic activity of transketolase, typically in erythrocytes, as a marker of thiamine status and this compound efficacy.

Methodology (as per the BenfoTeam clinical trial protocol): [16]

-

Sample Preparation:

-

Isolate red blood cells (erythrocytes) from whole blood by centrifugation.

-

Lyse the erythrocytes to release the intracellular contents, including transketolase.

-

-

Enzymatic Assay:

-

The assay measures the rate of conversion of a substrate (e.g., ribose-5-phosphate) to a product (e.g., sedoheptulose-7-phosphate) by transketolase.

-

The reaction is typically coupled to another enzymatic reaction that produces a detectable product (e.g., NADH oxidation, which can be monitored spectrophotometrically at 340 nm).

-

The assay is performed in the presence and absence of added TPP to determine the "TPP effect," which is an indicator of thiamine deficiency.

-

-

Data Analysis:

-

Transketolase activity is expressed in units per gram of hemoglobin (U/g Hb).

-

Conclusion and Future Directions

This compound represents a well-characterized and promising agent for the inhibition of AGE formation, primarily through the activation of transketolase and the subsequent diversion of glycolytic intermediates. The evidence from both preclinical and clinical studies, although varied in some outcomes, supports its potential role in mitigating the pathological consequences of AGE accumulation. The differential effects observed on intracellular versus circulating AGEs suggest that the primary benefits of this compound may be exerted at the cellular level, a crucial consideration for future research and drug development.

Future investigations should focus on:

-

Large-scale, long-term clinical trials to definitively establish the efficacy of this compound in preventing the progression of diabetic complications and other AGE-related diseases.

-

Further elucidation of the downstream effects of this compound on RAGE signaling and inflammatory pathways.

-

Exploration of combination therapies that target multiple aspects of AGE formation and signaling.

The continued study of this compound and similar compounds holds significant promise for the development of effective strategies to combat the widespread health challenges posed by advanced glycation end products.

References

- 1. This compound And Glycation - Life Extension [lifeextension.com]

- 2. Spotlight on this compound | Designs for Health [casi.org]

- 3. Protecting-Glycation and High Blood Sugar - Life Extension [lifeextension.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. cybermedlife.eu [cybermedlife.eu]

- 10. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. realhealthproducts.com [realhealthproducts.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for a seamless phase 2A-phase 2B randomized double-blind placebo-controlled trial to evaluate the safety and efficacy of this compound in patients with early Alzheimer’s disease (BenfoTeam) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vitro Antioxidant Properties of Benfotiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), has garnered significant attention for its potential therapeutic applications, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant characteristics of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and a summary of key quantitative findings. This compound exhibits a multifaceted antioxidant profile, including direct radical scavenging, reduction of oxidative stress markers, and modulation of endogenous antioxidant pathways, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are investigating the antioxidant potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound, with its enhanced bioavailability compared to thiamine, has emerged as a promising agent in mitigating oxidative damage.[1][2] Its lipophilic nature allows for better cellular penetration, where it is converted to the active form, thiamine diphosphate (TDP).[3] The antioxidant effects of this compound are not solely dependent on its role as a cofactor for enzymes like transketolase but also involve direct and indirect mechanisms of ROS neutralization and prevention of oxidative damage.[2][4] This guide will explore the in vitro evidence supporting the antioxidant properties of this compound.

Mechanisms of Antioxidant Action

This compound employs several mechanisms to exert its antioxidant effects, which can be broadly categorized as follows:

-

Direct Radical Scavenging: this compound has been shown to possess intrinsic radical scavenging activity, enabling it to directly neutralize harmful free radicals.[2][4]

-

Reduction of Oxidative Stress Markers: In various in vitro models, this compound has demonstrated the ability to decrease markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation, and increase levels of endogenous antioxidants like glutathione (GSH).[5][6]

-

Activation of the Nrf2/ARE Signaling Pathway: A key mechanism of this compound's antioxidant action is the activation of the Nrf2-antioxidant response element (ARE) pathway.[1] this compound and its metabolites can bind to Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 induces the expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[1]

-

Inhibition of Advanced Glycation End Product (AGE) Formation: this compound can inhibit the formation of advanced glycation end products (AGEs), which are key contributors to oxidative stress, particularly in diabetic conditions.[7][8] By activating the enzyme transketolase, this compound diverts excess glucose metabolites away from pathways that lead to AGE formation.[3]

Data Presentation: Summary of In Vitro Antioxidant Activity

The following tables summarize the quantitative data on the in vitro antioxidant effects of this compound from various studies.

Table 1: Radical Scavenging and Reducing Power Assays

| Assay | Model System | Concentration of this compound | Observed Effect | Reference |

| FRAP | Cell-free | Not specified | Direct antioxidant effect observed | [2] |

Note: Specific IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature.

Table 2: Cellular Antioxidant Activity

| Assay | Cell Line/Model | Inducer of Oxidative Stress | Concentration of this compound | Observed Effect | Reference |

| ROS Reduction | Kidney cell lines | 4-nitroquinoline-1-oxide (NQO), indoxyl sulfate, angiotensin II | Not specified | Prevention of oxidative stress | [2] |

| ROS Reduction | BV-2 microglia cells | Lipopolysaccharide (LPS) | 50, 100, 250 µM | Suppression of ROS levels | |

| Lipid Peroxidation (MDA reduction) | BV-2 microglia cells | Lipopolysaccharide (LPS) | 50, 100, 250 µM | Substantial downgrade of lipid peroxidation | [6] |

| Lipid Peroxidation (MDA reduction) | Mouse brain tissue (in a study with noise-induced stress) | Noise exposure | 200 mg/kg (in vivo, relevant for in vitro context) | 33.9% reduction in MDA levels | [5] |

| Glutathione (GSH) Increase | Mouse brain tissue (in a study with noise-induced stress) | Noise exposure | 200 mg/kg (in vivo, relevant for in vitro context) | 21.2% increase in GSH levels | [5] |

| Total Antioxidant Capacity (TAC) Increase | Mouse brain tissue (in a study with noise-induced stress) | Noise exposure | 200 mg/kg (in vivo, relevant for in vitro context) | 55.8% increase in TAC | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the this compound solution to a defined volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample Preparation: Prepare this compound solutions in a suitable solvent.

-

Reaction Mixture: Add a small volume of the this compound solution to a pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM of Fe²⁺).

Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured by fluorometry or fluorescence microscopy.

Procedure:

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or coverslips) and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., H₂O₂, menadione) in the presence or absence of various concentrations of this compound for a specific duration.

-

Loading with DCFH-DA: Wash the cells with warm PBS and then incubate them with a working solution of DCFH-DA (typically 5-20 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify the fluorescence using a fluorescence microscope.

-

Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. The results can be expressed as a percentage of the control (cells treated with the ROS inducer alone).

Lipid Peroxidation Assay (TBARS Assay)

Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Procedure:

-

Cell Lysate Preparation: After treatment with an inducing agent and/or this compound, harvest the cells and prepare a cell lysate by sonication or homogenization in a suitable buffer.

-

Reaction Mixture: To a specific volume of the cell lysate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.

-

Centrifugation: After cooling, centrifuge the samples to pellet any precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are typically expressed as nmol of MDA per mg of protein.

Visualization of Pathways and Workflows

Signaling Pathway: this compound Activation of the Nrf2/ARE Pathway

Caption: this compound's activation of the Nrf2/ARE antioxidant pathway.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

Caption: General workflow for assessing in vitro antioxidant capacity.

Logical Relationship: this compound's Multifaceted Antioxidant Mechanisms

Caption: Interplay of this compound's antioxidant mechanisms.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent and multifaceted antioxidant agent. Its ability to directly scavenge free radicals, reduce markers of oxidative damage, and, most notably, activate the endogenous Nrf2 antioxidant defense system, positions it as a compound of significant interest for the prevention and treatment of conditions associated with oxidative stress. The detailed experimental protocols and compiled data within this guide provide a solid foundation for further research into the antioxidant properties of this compound and its potential therapeutic applications. Future in vitro studies should aim to further quantify the radical scavenging capacity of this compound to provide a more complete picture of its direct antioxidant effects.

References

- 1. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the protective effect of this compound against neurotoxic effects, depression and oxidative stress induced by noise exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

The Molecular Targets of Benfotiamine in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary